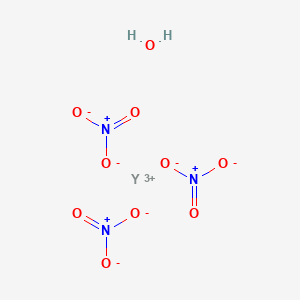

yttrium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Yttrium is a chemical element with the atomic number 39 and the symbol “Y” on the periodic table. It is a silvery-white, moderately soft, ductile metal that belongs to the group of rare-earth elements. This compound is relatively stable in air, but it begins to oxidize rapidly at temperatures above 450°C, forming this compound oxide (Y₂O₃) . It was first isolated in 1794 by Finnish chemist Johan Gadolin from a mineral found in Ytterby, Sweden .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Yttrium can be synthesized through various methods, including:

Sol-Gel Method: This involves the transition of a system from a liquid “sol” into a solid “gel” phase.

Hydrothermal Processing: This method involves crystallizing substances from high-temperature aqueous solutions at high vapor pressures.

Precipitation Method: This compound hydroxide can be precipitated by reacting soluble this compound compounds with sodium hydroxide or ammonia.

Industrial Production Methods

Extraction from Minerals: This compound is most commonly extracted from minerals such as monazite and xenotime, which contain this compound along with other rare earth elements.

Conversion to this compound Oxide: The extracted this compound is converted to this compound oxide through processes such as roasting and leaching.

Metallic this compound Production: This compound oxide is reduced using calcium or other reducing agents to produce metallic this compound.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: Yttrium readily oxidizes in air to form this compound oxide (Y₂O₃).

Reduction: This compound oxide can be reduced using calcium to produce metallic this compound.

Common Reagents and Conditions

Oxygen: For oxidation reactions, this compound reacts with oxygen at elevated temperatures.

Calcium: Used as a reducing agent in the production of metallic this compound from this compound oxide.

Hydrohalic Acids: This compound reacts with hydrohalic acids to form this compound halides.

Major Products Formed

This compound Oxide (Y₂O₃): Formed through oxidation.

This compound Halides (YF₃, YCl₃): Formed through reactions with halogens.

Aplicaciones Científicas De Investigación

Yttrium has a wide range of applications in scientific research, including:

Mecanismo De Acción

The mechanism of action of yttrium varies depending on its application:

Comparación Con Compuestos Similares

Yttrium shares similarities with other rare-earth elements, such as scandium and the heavy lanthanides (terbium to lutetium). it has unique properties that make it valuable in specific applications:

Propiedades

Número CAS |

869062-42-0 |

|---|---|

Fórmula molecular |

Y42 |

Peso molecular |

3734.045 g/mol |

Nombre IUPAC |

yttrium |

InChI |

InChI=1S/42Y |

Clave InChI |

FNOLWOJWLDSVFW-UHFFFAOYSA-N |

SMILES canónico |

[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyridine, 2-[4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (S)-](/img/structure/B13387522.png)

![7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-(N-methyl-N-methylsulfonyl-amino)-pyrimidin-5-yl]-3,5-dihydroxy-hept-6-enoic acid ethyl ester](/img/structure/B13387525.png)

![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-bromo-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13387529.png)

![3-[3,5-Bis(trifluoromethyl)anilino]-4-[[2-(dimethylamino)-1,2-diphenylethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B13387565.png)

![4-[(2S)-pyrrolidin-2-yl]benzonitrile;hydrochloride](/img/structure/B13387567.png)

![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadec-9-enoate](/img/structure/B13387588.png)

![17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B13387599.png)

![(1S,4S)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B13387600.png)